3-(3-Acetoxyphenyl)-2-methyl-1-propene
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Overview
Description
3-(3-Acetoxyphenyl)-2-methyl-1-propene is an organic compound that belongs to the class of phenylpropenes. It is characterized by the presence of an acetoxy group attached to a phenyl ring, which is further connected to a propene chain with a methyl substitution. This compound is commonly found in various plants and is known for its aromatic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Acetoxyphenyl)-2-methyl-1-propene can be achieved through several methods. One common approach involves the acetylation of 3-hydroxyphenyl-2-methyl-1-propene using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the acetylation process, and advanced purification techniques such as chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Acetoxyphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in the formation of various substituted phenylpropenes.
Scientific Research Applications
3-(3-Acetoxyphenyl)-2-methyl-1-propene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-(3-Acetoxyphenyl)-2-methyl-1-propene involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then participate in further biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Hydroxyphenyl)-2-methyl-1-propene: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
3-(3-Methoxyphenyl)-2-methyl-1-propene: Contains a methoxy group instead of an acetoxy group, leading to different chemical and biological properties.
3-(3-Chlorophenyl)-2-methyl-1-propene:
Uniqueness
3-(3-Acetoxyphenyl)-2-methyl-1-propene is unique due to its acetoxy group, which enhances its reactivity and versatility in chemical synthesis. This functional group also imparts distinct biological activities, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
[3-(2-methylprop-2-enyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9(2)7-11-5-4-6-12(8-11)14-10(3)13/h4-6,8H,1,7H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZBEOHAVIRFEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=CC=C1)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641199 |
Source
|
Record name | 3-(2-Methylprop-2-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890097-83-3 |
Source
|
Record name | Phenol, 3-(2-methyl-2-propen-1-yl)-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890097-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Methylprop-2-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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